molecular formula C7H15Cl2NO B13487638 1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride

1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B13487638
M. Wt: 200.10 g/mol
InChI Key: MRHSELGQXCAALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride typically involves the reaction of pyrrolidine with 3-chloropropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways in the body, potentially affecting neurotransmitter systems and other biological processes. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

1-(3-Chloropropyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:

    3-Hydroxypyrrolidine: A related compound with a hydroxyl group on the pyrrolidine ring.

    1-(3-Chloropropyl)pyrrolidine: A similar compound without the hydroxyl group.

    3-Chloropropylamine: A compound with a similar structure but without the pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H15Cl2NO

Molecular Weight

200.10 g/mol

IUPAC Name

1-(3-chloropropyl)pyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C7H14ClNO.ClH/c8-3-1-4-9-5-2-7(10)6-9;/h7,10H,1-6H2;1H

InChI Key

MRHSELGQXCAALS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)CCCCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.